6-Amino-3-[4-(ethylcarbamoyl)-3-fluorophenyl]picolinic acid
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Overview
Description
6-Amino-3-[4-(ethylcarbamoyl)-3-fluorophenyl]picolinic acid is a synthetic organic compound that belongs to the class of picolinic acids It is characterized by the presence of an amino group, an ethylcarbamoyl group, and a fluorophenyl group attached to a picolinic acid backbone
Preparation Methods
The synthesis of 6-Amino-3-[4-(ethylcarbamoyl)-3-fluorophenyl]picolinic acid involves several steps, starting with the preparation of the picolinic acid core. The synthetic route typically includes:
Nitration: Introduction of a nitro group to the picolinic acid.
Reduction: Conversion of the nitro group to an amino group.
Fluorination: Introduction of the fluorophenyl group.
Carbamoylation: Addition of the ethylcarbamoyl group.
The reaction conditions for each step vary, but common reagents include nitric acid for nitration, hydrogen gas with a palladium catalyst for reduction, fluorobenzene for fluorination, and ethyl isocyanate for carbamoylation. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
6-Amino-3-[4-(ethylcarbamoyl)-3-fluorophenyl]picolinic acid undergoes several types of chemical reactions:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include nitroso derivatives, primary amines, and substituted phenyl derivatives.
Scientific Research Applications
6-Amino-3-[4-(ethylcarbamoyl)-3-fluorophenyl]picolinic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of novel materials with specific properties, such as enhanced thermal stability.
Mechanism of Action
The mechanism of action of 6-Amino-3-[4-(ethylcarbamoyl)-3-fluorophenyl]picolinic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
6-Amino-3-[4-(ethylcarbamoyl)-3-fluorophenyl]picolinic acid can be compared with other picolinic acid derivatives, such as:
- 6-Amino-3-[4-(methylcarbamoyl)-3-fluorophenyl]picolinic acid
- 6-Amino-3-[4-(ethylcarbamoyl)-3-chlorophenyl]picolinic acid
- 6-Amino-3-[4-(ethylcarbamoyl)-3-bromophenyl]picolinic acid
These compounds share similar structures but differ in the substituents attached to the picolinic acid core. The uniqueness of this compound lies in the specific combination of the ethylcarbamoyl and fluorophenyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
6-amino-3-[4-(ethylcarbamoyl)-3-fluorophenyl]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O3/c1-2-18-14(20)10-4-3-8(7-11(10)16)9-5-6-12(17)19-13(9)15(21)22/h3-7H,2H2,1H3,(H2,17,19)(H,18,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRMRQKICXQPQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=C(C=C1)C2=C(N=C(C=C2)N)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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